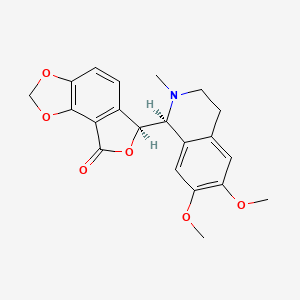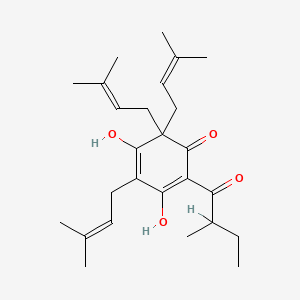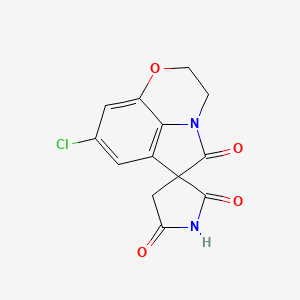
ADX 10059 盐酸盐
描述
2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine;hydrochloride: is a chemical compound known for its role as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5). It is also referred to as Raseglurant. The chemical name of 2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine;hydrochloride is 2-[(3-Fluorophenyl)ethynyl]-4,6-dimethyl-3-pyridinamine hydrochloride . This compound has been studied for its potential therapeutic applications, particularly in the treatment of conditions such as migraine and gastro-oesophageal reflux disease .
科学研究应用
Chemistry: It serves as a tool compound for studying the mGlu5 receptor and its role in various biochemical pathways.
Biology: Research has focused on its effects on cellular signaling and neurotransmission, particularly in the central nervous system.
Medicine: Clinical studies have investigated its potential for treating migraines and gastro-oesophageal reflux disease by modulating glutamatergic signaling
Industry: Its role as a negative allosteric modulator makes it valuable for developing new therapeutic agents targeting the mGlu5 receptor
作用机制
Target of Action
ADX 10059 hydrochloride is a potent and selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5 receptor) . The mGlu5 receptor is a G protein-coupled receptor and is a receptor for glutamate, which is a primary neurotransmitter involved in signaling in the central nervous system .
Mode of Action
This binding changes the receptor’s conformation, reducing its affinity for glutamate and thus decreasing the receptor’s activity .
Biochemical Pathways
The mGlu5 receptor is involved in various central nervous system functions, including learning, memory, and pain perception. By modulating the activity of this receptor, ADX 10059 hydrochloride can influence these biochemical pathways .
Pharmacokinetics
It is known that the compound is soluble in water and dmso, which suggests it may have good bioavailability .
Result of Action
In patients with migraine, ADX 10059 hydrochloride has been shown to cause a pain-free response in 16.1% of patients compared with a placebo response of 4.5% . In patients with gastro-oesophageal reflux disease (GORD), ADX 10059 hydrochloride significantly reduced the percentage of acid exposure time, decreased the duration and number of symptomatic reflux episodes, and reduced oesophageal acid exposure .
Action Environment
The action of ADX 10059 hydrochloride can be influenced by various environmental factors. For example, the presence of food and other drugs (such as proton-pump inhibitors) can affect the pharmacokinetics of ADX 10059 hydrochloride . .
生化分析
Biochemical Properties
ADX 10059 hydrochloride interacts with the mGlu5 receptor, acting as a negative allosteric modulator . This means that it binds to a site on the receptor that is distinct from the active site, and its binding reduces the receptor’s activity .
Cellular Effects
In cellular processes, ADX 10059 hydrochloride has been shown to influence cell function by modulating the activity of the mGlu5 receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of ADX 10059 hydrochloride involves its binding to the mGlu5 receptor, leading to a decrease in the receptor’s activity . This can result in changes in gene expression and cellular signaling .
Dosage Effects in Animal Models
In animal models, the effects of ADX 10059 hydrochloride have been shown to vary with different dosages . For example, in a non-human primate model of Parkinson’s disease levodopa induced dyskinesia (PD-LID), all doses of ADX 10059 abolished levodopa induced dyskinesia in the first hour after levodopa administration .
准备方法
The synthesis of 2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine;hydrochloride involves several steps, starting with the preparation of the core pyridine structure. The synthetic route typically includes:
Formation of the pyridine ring: This involves the reaction of appropriate starting materials under controlled conditions to form the pyridine ring.
Introduction of substituents: The 3-fluorophenyl and ethynyl groups are introduced through specific reactions, such as coupling reactions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid
Industrial production methods for 2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine;hydrochloride would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
化学反应分析
2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the pyridine ring or the substituents.
Substitution Reactions: Common reagents for substitution reactions include halogenating agents and nucleophiles, which can replace specific atoms or groups on the molecule.
Coupling Reactions: These are used to introduce the ethynyl and fluorophenyl groups, often involving palladium-catalyzed cross-coupling reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted pyridines.
相似化合物的比较
Similar compounds to 2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine;hydrochloride include other negative allosteric modulators of the mGlu5 receptor, such as:
MPEP (2-Methyl-6-(phenylethynyl)pyridine): Another well-known mGlu5 receptor antagonist.
Fenobam: A non-benzodiazepine anxiolytic that also acts as an mGlu5 receptor antagonist.
Basimglurant: A more recent mGlu5 receptor antagonist with potential therapeutic applications.
2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine;hydrochloride is unique due to its specific chemical structure and high selectivity for the mGlu5 receptor, making it a valuable tool for research and potential therapeutic development .
属性
IUPAC Name |
2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2.ClH/c1-10-8-11(2)18-14(15(10)17)7-6-12-4-3-5-13(16)9-12;/h3-5,8-9H,17H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXXMGYKLQZXOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1N)C#CC2=CC(=CC=C2)F)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-Amino-5-[[amino-[[5-[[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]amino]methylidene]amino]pentanoic acid](/img/structure/B1665548.png)




